molecular formula C21H18ClN3OS B4535905 N-(2-chlorophenyl)-2-(diphenylacetyl)hydrazinecarbothioamide

N-(2-chlorophenyl)-2-(diphenylacetyl)hydrazinecarbothioamide

Cat. No. B4535905
M. Wt: 395.9 g/mol
InChI Key: BXGVVUVZSSRCCX-UHFFFAOYSA-N
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Description

Hydrazinecarbothioamides represent a class of compounds with significant interest due to their diverse chemical and biological activities. Their synthesis typically involves the condensation of hydrazine derivatives with isothiocyanates or through other methods involving key functional group transformations.

Synthesis Analysis

The synthesis of hydrazinecarbothioamide derivatives, such as N-(3-Chlorophenyl)hydrazinecarbothioamide, involves the reaction of isothiocyanatobenzene with hydrazine hydrate in a suitable solvent, such as 2-propanol. These reactions yield compounds that can further react with various aldehydes to form arylidene-hydrazinyl-thiazolines and their precursors (Ramadan, 2019).

Molecular Structure Analysis

The molecular structure of these compounds is often analyzed using spectroscopic methods, including NMR, IR, and mass spectrometry, revealing their complex structures and the presence of specific functional groups indicative of their reactivity and potential biological activity.

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including condensation with aldehydes to form Schiff bases. Such reactions are critical for synthesizing a wide range of derivatives with potential applications in materials science and as biological probes (Shi et al., 2016).

Physical Properties Analysis

The physical properties, such as solubility, are crucial for the practical application and formulation of these compounds. For example, the solubility of N-(4-Chlorophenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide in various solvents has been systematically studied, indicating its solubility varies significantly with temperature and solvent choice (Shakeel et al., 2014).

Chemical Properties Analysis

The chemical properties, such as reactivity with metal ions, enable the design of optical probes and sensors. For instance, hydrazinecarbothioamide derivatives have been used to develop dual-channel optical probes for detecting metal ions like Hg2+ and Ag+, demonstrating the functional diversity and applicability of these compounds in analytical chemistry (Shi et al., 2016).

For further detailed insights and research findings on this topic, the following references provide comprehensive information on the synthesis, structural analysis, and properties of hydrazinecarbothioamide derivatives and related compounds.

properties

IUPAC Name

1-(2-chlorophenyl)-3-[(2,2-diphenylacetyl)amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3OS/c22-17-13-7-8-14-18(17)23-21(27)25-24-20(26)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H,(H,24,26)(H2,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGVVUVZSSRCCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NNC(=S)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-2-(diphenylacetyl)hydrazinecarbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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